8-Ethoxy-imidazo[1,2-a]pyrazine
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Overview
Description
8-Ethoxy-imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl bromoacetate, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing in an appropriate solvent like ethanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
8-Ethoxy-imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s and tuberculosis due to its ability to inhibit specific enzymes and pathways
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Ethoxy-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. This makes it a potential candidate for the treatment of Alzheimer’s disease . Additionally, its interaction with other enzymes and receptors contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and structural similarity to imidazo[1,2-a]pyrazine.
Pyrrolopyrazine: Exhibits antibacterial action and is effective against both gram-positive and gram-negative microorganisms.
Uniqueness: 8-Ethoxy-imidazo[1,2-a]pyrazine stands out due to its unique ethoxy substitution, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and its potential therapeutic applications in neurodegenerative diseases and infections highlight its significance in medicinal chemistry .
Properties
IUPAC Name |
8-ethoxyimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-7-9-3-5-11(7)6-4-10-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQBEFFQTCEJDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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